Ethyl 1-(1-(2-((2-chloro-6-methylphenyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate
CAS No.: 1421483-51-3
Cat. No.: VC7120067
Molecular Formula: C22H27ClN4O4
Molecular Weight: 446.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421483-51-3 |
|---|---|
| Molecular Formula | C22H27ClN4O4 |
| Molecular Weight | 446.93 |
| IUPAC Name | ethyl 1-[1-[2-(2-chloro-6-methylanilino)-2-oxoethyl]-4-methyl-6-oxopyrimidin-2-yl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C22H27ClN4O4/c1-4-31-21(30)16-8-10-26(11-9-16)22-24-15(3)12-19(29)27(22)13-18(28)25-20-14(2)6-5-7-17(20)23/h5-7,12,16H,4,8-11,13H2,1-3H3,(H,25,28) |
| Standard InChI Key | WINXTLZFRPYLIC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C2=NC(=CC(=O)N2CC(=O)NC3=C(C=CC=C3Cl)C)C |
Introduction
Ethyl 1-(1-(2-((2-chloro-6-methylphenyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound featuring a dihydropyrimidine core and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are attributed to its structural complexity and the presence of multiple functional groups.
Structural Characteristics
-
Molecular Formula: The compound's molecular structure can be represented by its molecular formula, which includes elements of carbon, hydrogen, nitrogen, oxygen, and chlorine.
-
Functional Groups: It contains a dihydropyrimidine ring, a piperidine ring, and an amino group attached to a chloro-substituted phenyl ring, contributing to its potential interactions with biological targets.
-
Synthesis: The synthesis typically involves multi-step organic reactions, utilizing techniques such as chromatographic monitoring to optimize yields and selectivity.
Synthesis Methods
The synthesis of Ethyl 1-(1-(2-((2-chloro-6-methylphenyl)amino)-2-oxoethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate involves several steps, often starting with readily available precursors. The process may include reactions such as condensation, cyclization, and substitution reactions, conducted under controlled conditions to ensure high purity and yield.
Biological Activity and Potential Applications
-
Pharmacological Potential: Compounds with similar structures have been studied for their potential as inhibitors or modulators of key cellular pathways, influencing processes such as cell proliferation and apoptosis.
-
Drug Development: The compound's structural complexity makes it a subject of interest for researchers exploring novel therapeutic agents. Its potential applications include various pharmacological areas, where its interactions with enzymes or receptors could be leveraged.
Research Findings and Future Directions
-
In Vitro Studies: While specific in vitro studies on this compound are not detailed, similar compounds have shown promise in inhibiting or modulating biological pathways, suggesting potential therapeutic applications.
-
Future Research: Further studies are needed to fully explore its pharmacological potential, including detailed in vitro and in vivo evaluations to assess its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume